molecular formula C10H9BrO4 B13650816 2-Bromo-4-(ethoxycarbonyl)benzoic acid

2-Bromo-4-(ethoxycarbonyl)benzoic acid

Cat. No.: B13650816
M. Wt: 273.08 g/mol
InChI Key: SCBWOEMZJOKZCE-UHFFFAOYSA-N
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Description

2-Bromo-4-(ethoxycarbonyl)benzoic acid is a brominated benzoic acid derivative featuring an ethoxycarbonyl (-COOEt) substituent at the 4-position and a bromine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ethoxycarbonyl group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions at the bromine site, while the carboxylic acid moiety allows for further functionalization, such as salt formation or condensation reactions.

Properties

IUPAC Name

2-bromo-4-ethoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBWOEMZJOKZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethoxycarbonyl)benzoic acid typically involves the bromination of 4-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

    Reduction Reactions: Reduced derivatives of the original compound, such as alcohols or alkanes.

Scientific Research Applications

2-Bromo-4-(ethoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(ethoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric properties of substituents significantly influence reactivity and applications. Key comparisons include:

2-Bromo-4-(trifluoromethyl)benzoic Acid
  • Substituent : Trifluoromethyl (-CF₃) at the 4-position .
  • Acidity : The -CF₃ group is a stronger electron-withdrawing group (EWG) than -COOEt, leading to a lower pKa (~1.5–2.0 vs. ~2.5–3.0 for the target compound) .
  • Applications : Preferred in fluorinated drug synthesis due to enhanced metabolic stability and lipophilicity.
2-Amino-4-bromobenzoic Acid
  • Substituent: Amino (-NH₂) at the 2-position .
  • Basicity : The -NH₂ group is electron-donating, increasing the pKa (~4.5–5.0) and reducing acidity compared to the target compound.
  • Applications : Used in synthesizing nitrogen-containing heterocycles (e.g., thiadiazoles) .
4-Bromobenzoyl Chloride
  • Substituent : Benzoyl chloride (-COCl) at the 4-position .
  • Reactivity : The chloride group is highly reactive in nucleophilic acyl substitutions (e.g., forming amides or esters), unlike the ethoxycarbonyl ester, which requires hydrolysis for activation .
Nucleophilic Aromatic Substitution
  • Target Compound : Bromine at the 2-position undergoes substitution with amines or thiols, aided by the electron-withdrawing ethoxycarbonyl group.
  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid: The conjugated enoic acid system in this compound enables cyclization reactions to form thiadiazoles and pyridazinones, a pathway less accessible with the target compound .
Functional Group Transformations
  • 4-(2-Bromoethyl)benzoic Acid : The bromoethyl group serves as a leaving group in alkylation reactions, whereas the ethoxycarbonyl group in the target compound is more suited for hydrolysis to carboxylic acids or transesterification .

Physical Properties and Analytical Data

Property 2-Bromo-4-(ethoxycarbonyl)benzoic Acid 3-(Ethoxycarbonyl)-2-methylenenonanoic Acid 2-[(4-Bromophenyl)methoxy]benzoic Acid
Molecular Weight 289.12 g/mol 229.11 g/mol 307.15 g/mol
Key Functional Groups Bromine, ethoxycarbonyl, carboxylic acid Ethoxycarbonyl, carboxylic acid, alkene Bromine, benzyl ether, carboxylic acid
NMR Shifts (δ, ppm) Not reported in evidence C-9: 1.2 (t, J=7.1 Hz, CH₃); C-1: 12.1 (s, COOH) Aromatic protons: 7.2–8.1 (m)
Pharmaceutical Intermediates
  • Target Compound : Used to synthesize prodrugs via ester hydrolysis or to introduce bromine into aromatic systems for further coupling (e.g., Suzuki-Miyaura reactions).
  • 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic Acid: The formyl and methoxy groups enable multi-step functionalization, making it valuable for complex heterocycles .
Agrochemicals
  • 2-Bromo-4-(trifluoromethyl)benzoic Acid : Fluorinated derivatives dominate herbicide development due to their environmental persistence .

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